molecular formula C15H9Cl3N4O4 B12004764 N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide

N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide

Cat. No.: B12004764
M. Wt: 415.6 g/mol
InChI Key: FLFYMTFJFNZHGI-FBCYGCLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • A 2,3-dichlorophenyl group linked to the amide nitrogen.
  • An (E)-configured Schiff base moiety (methylideneamino) attached to a 2-chloro-5-nitrophenyl ring.

This compound belongs to a class of dichlorophenyl-containing amides, which are often explored for their biological activities, including antimicrobial and receptor-binding properties.

Properties

Molecular Formula

C15H9Cl3N4O4

Molecular Weight

415.6 g/mol

IUPAC Name

N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide

InChI

InChI=1S/C15H9Cl3N4O4/c16-10-5-4-9(22(25)26)6-8(10)7-19-21-15(24)14(23)20-12-3-1-2-11(17)13(12)18/h1-7H,(H,20,23)(H,21,24)/b19-7+

InChI Key

FLFYMTFJFNZHGI-FBCYGCLPSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with N-(2,3-dichlorophenyl)oxamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Condensation: The compound can participate in condensation reactions with other aldehydes or amines to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide, ethanol, and various nucleophiles.

    Condensation: Aldehydes, amines, and acidic or basic catalysts.

Major Products

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

    Condensation: Formation of more complex imine or amide derivatives.

Scientific Research Applications

Antidiabetic Activity

Research indicates that derivatives similar to N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide exhibit significant antidiabetic properties. For instance, compounds with structural similarities have shown the ability to inhibit key enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. Molecular docking studies have demonstrated that these compounds interact favorably with the active sites of these enzymes, suggesting a promising avenue for developing new antidiabetic agents .

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. Studies have shown that benzamide derivatives can exhibit antibacterial activity against various pathogens. This is attributed to their ability to disrupt bacterial cell function through interactions with essential enzymes or cellular structures .

Anticancer Activity

Preliminary studies suggest that compounds containing similar structural motifs may possess anticancer properties. The presence of nitro groups in the aromatic rings enhances their reactivity and potential to induce cytotoxic effects in cancer cells. Research into related compounds has indicated mechanisms involving apoptosis induction and cell cycle arrest .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the condensation reaction between appropriate amines and aldehydes. The electronic properties of substituents on the phenyl rings play a crucial role in determining the biological activity of the resulting compounds.

Key Factors Influencing Activity :

  • Electron-Withdrawing Groups (EWGs) : Such as nitro groups enhance enzyme inhibitory activity by stabilizing negative charges during the reaction.
  • Steric Hindrance : The size and position of substituents affect binding affinity to target enzymes.

Case Study 1: Antidiabetic Potential

A study synthesized a series of benzamide derivatives similar to this compound and evaluated their inhibitory effects on α-glucosidase and α-amylase. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard antidiabetic drugs, highlighting their potential as therapeutic agents .

Case Study 2: Antimicrobial Efficacy

In vitro assays were conducted using various bacterial strains to assess the antimicrobial efficacy of synthesized compounds based on this compound. Results showed promising antibacterial activity, particularly against Gram-positive bacteria, suggesting a mechanism involving disruption of cell wall synthesis .

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro and chloro substituents play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Dichlorophenyl Amides and Their Conformational Features

  • N-(2,3-Dichlorophenyl)benzamide Derivatives (): Compounds like 2-chloro-N-(2,3-dichlorophenyl)benzamide exhibit a trans conformation of the N–H and C=O bonds in the amide group, which stabilizes the molecule through intramolecular hydrogen bonding. This conformation is critical for solubility and crystallinity .
  • N-(3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloroquinoline-3-carboxamides (): These derivatives feature a triazine-quinoline scaffold with a 2,3-dichlorophenyl group. They demonstrate moderate to excellent antimicrobial activity against bacterial and fungal strains, with compound 6c achieving a 90% yield and high purity . Comparison: The target compound lacks a triazine ring but shares the dichlorophenyl and amide motifs. The absence of a heterocyclic system may limit its antimicrobial efficacy compared to these analogs.

Hydrazine-Linked Derivatives

  • (E)-N-(2-(2-(2,3-Dichlorobenzylidene)hydrazine-1-carbonyl)-4-fluorophenyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide (7s) ():
    This compound incorporates a hydrazine-carbonyl linker and a dichlorobenzylidene group, achieving a 90% yield. The isoxazole ring and fluorophenyl substituent enhance its bioactivity profile .
    • Comparison : The target compound replaces the hydrazine-carbonyl linker with an oxamide bridge. Oxamides generally exhibit stronger hydrogen-bonding capacity, which could improve binding affinity in receptor-targeted applications.

Piperazine and Diazepane Derivatives

  • 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7f) ():
    This piperazine-linked amide shows a 65% yield and selective dopamine D3 receptor activity. The dichlorophenyl group enhances lipophilicity, aiding blood-brain barrier penetration .
  • Comparison: The target compound lacks a piperazine/diazepane moiety, which may limit its neurological activity. However, the nitro group on the phenyl ring could introduce redox-active properties absent in these analogs.

Key Structural and Functional Differences

Feature Target Compound Analogs (Evidence)
Core Structure Oxamide backbone Benzamide (), Isoxazole-amide (), Triazine-carboxamide ()
Substituents 2-Chloro-5-nitrophenyl (Schiff base), 2,3-dichlorophenyl Thiophenyl (), Trifluoromethylphenyl (), Quinoline-triazine ()
Bioactivity Not reported in evidence Antimicrobial (), Dopamine D3 receptor binding (), Crystallinity ()
Synthetic Yield Not reported 38–90% ()

Biological Activity

N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a chlorinated nitrophenyl group and an oxamide moiety. Its molecular formula is C14H10Cl2N4O3C_{14}H_{10}Cl_2N_4O_3, and it has a molecular weight of approximately 357.16 g/mol.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 2,3-dichloroaniline under acidic or basic conditions. The reaction requires careful control of temperature and pH to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the oxamide moiety may inhibit certain enzymes by mimicking the structure of natural substrates, thereby disrupting metabolic pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that related compounds possess effective antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for some derivatives were reported as low as 125 µg/ml against Escherichia coli .
  • Antifungal Activity : Certain derivatives have demonstrated antifungal properties, inhibiting the growth of pathogenic fungi such as Candida albicans.

Anticancer Potential

There is growing interest in the anticancer potential of nitro-containing compounds. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

Case Studies

  • Antimicrobial Evaluation : A study conducted on various nitro-containing compounds showed that those with structural similarities to this compound exhibited substantial antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anticancer Research : In vitro assays demonstrated that a related compound significantly inhibited the proliferation of human breast cancer cell lines (MCF7), with IC50 values indicating effective cytotoxicity .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialE. coli125 µg/ml
AntifungalCandida albicans30 µg/ml
AnticancerMCF7 (Breast Cancer)15 µM

Q & A

Q. What are the key steps in synthesizing this compound?

  • Answer : A typical synthesis involves: (i) Condensation of 2-chloro-5-nitrobenzaldehyde with an appropriate amine (e.g., N-(2,3-dichlorophenyl)oxalamide) under reflux in ethanol with catalytic acetic acid. (ii) Isolation via vacuum filtration and recrystallization from DCM/hexane. Monitor reaction progress by TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Purify using column chromatography (silica gel, gradient elution) .

Advanced Research Questions

Q. How should researchers resolve contradictions between experimental and computational spectral data?

  • Answer : Discrepancies (e.g., unexpected NMR splitting or IR peak shifts) may arise from solvent effects, tautomerism, or crystal packing. Perform solvent-dependent NMR studies (DMSO-d₆ vs. CDCl₃) and compare with density functional theory (DFT) calculations incorporating solvation models (e.g., COSMO). For crystallographic mismatches, re-examine hydrogen bonding or π-π interactions using Mercury software .

Q. What strategies optimize the yield of the Schiff base formation step?

  • Answer : Key factors:
  • Catalyst : Use anhydrous conditions with molecular sieves to shift equilibrium.
  • Temperature : Reflux at 80°C for 6–8 hours maximizes imine formation while minimizing hydrolysis.
  • Molar ratio : A 1.2:1 excess of aldehyde to amine improves conversion.
    Monitor by FT-IR for disappearance of the aldehyde C=O peak (~1700 cm⁻¹) .

Q. How can computational modeling predict biological activity or reactivity of this compound?

  • Answer : Perform molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinase enzymes). Use QSAR models to correlate substituent effects (e.g., electron-withdrawing nitro groups) with reactivity in nucleophilic acyl substitution. Validate with in vitro assays (e.g., enzyme inhibition) .

Q. What analytical techniques are critical for detecting byproducts or degradation products?

  • Answer : High-resolution mass spectrometry (HRMS) identifies unexpected adducts (e.g., hydrolysis products). Pair with HPLC-MS (C18 column, acetonitrile/water gradient) to quantify impurities. For thermal stability, use TGA-DSC to monitor decomposition above 200°C .

Methodological Notes

  • Crystallographic Validation : Always cross-validate SHELXL-refined structures with PLATON’s ADDSYM to check for missed symmetry .
  • Spectral Reproducibility : Archive raw NMR/IR data in repositories like Zenodo to ensure reproducibility .
  • Safety : Handle chlorinated intermediates in fume hoods due to potential toxicity (refer to SDS for PPE guidelines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.